molecular formula C24H47ClN2 B1598020 1,3-Didecyl-2-methylimidazolium chloride CAS No. 70862-65-6

1,3-Didecyl-2-methylimidazolium chloride

Cat. No.: B1598020
CAS No.: 70862-65-6
M. Wt: 399.1 g/mol
InChI Key: GJYWPRKIEORZLX-UHFFFAOYSA-M
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Biochemical Analysis

Biochemical Properties

1,3-Didecyl-2-methylimidazolium chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is often used as a pore-directing agent in the synthesis of mesoporous materials, which are employed in drug delivery applications . Additionally, this compound has been utilized in the separation of hemin from serum samples by coating graphene oxide and magnetite-based nanocomposites . The interactions between this compound and these biomolecules are primarily based on electrostatic and hydrophobic interactions, which facilitate the binding and separation processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to exhibit antimicrobial activity, making it a potential candidate for use as a preservative in ophthalmic solutions . The compound’s ability to disrupt microbial cell membranes and inhibit their growth highlights its impact on cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s cationic nature allows it to interact with negatively charged biomolecules, such as nucleic acids and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound has been shown to alter gene expression by affecting transcription factors and other regulatory proteins . These molecular mechanisms contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial factors in its application. Studies have shown that this compound is stable under various conditions, including heat and light/UV stress . Over time, the compound may undergo degradation, which can affect its long-term efficacy in biochemical and cellular studies. In vitro and in vivo studies have demonstrated that this compound maintains its antimicrobial activity over extended periods, indicating its potential for long-term use as a preservative .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as antimicrobial activity and enhanced drug delivery . At higher doses, this compound may cause toxic or adverse effects, including cytotoxicity and disruption of cellular functions . These threshold effects highlight the importance of optimizing dosage levels to achieve the desired outcomes while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with these enzymes can lead to changes in metabolic processes, such as the synthesis and degradation of biomolecules . Additionally, this compound has been shown to affect the levels of specific metabolites, further influencing cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors in its biochemical and cellular effects. This compound is known to interact with various transporters and binding proteins, which facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function, affecting overall cellular processes.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is often directed to specific compartments or organelles within the cell, where it can exert its effects on cellular processes . Targeting signals and post-translational modifications may guide this compound to these locations, enhancing its efficacy in biochemical and cellular studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Didecyl-2-methylimidazolium chloride can be synthesized through a quaternization reaction. The process involves the reaction of 1-methylimidazole with decyl chloride under reflux conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification methods .

Chemical Reactions Analysis

Types of Reactions

1,3-Didecyl-2-methylimidazolium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

1,3-Didecyl-2-methylimidazolium chloride can be compared with other imidazolium-based ionic liquids such as:

  • 1-Ethyl-3-methylimidazolium chloride
  • 1-Butyl-3-methylimidazolium chloride
  • 1-Hexyl-3-methylimidazolium chloride

Uniqueness

Compared to these similar compounds, this compound has longer alkyl chains, which contribute to its higher hydrophobicity and thermal stability. This makes it particularly useful in non-aqueous systems and high-temperature applications .

Properties

IUPAC Name

1,3-didecyl-2-methylimidazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H47N2.ClH/c1-4-6-8-10-12-14-16-18-20-25-22-23-26(24(25)3)21-19-17-15-13-11-9-7-5-2;/h22-23H,4-21H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYWPRKIEORZLX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1C=C[N+](=C1C)CCCCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049352
Record name 1,3-Didecyl-2-methylimidazolium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70862-65-6
Record name 1,3-Didecyl-2-methylimidazolium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70862-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Didecyl-2-methyl-1H-imidazolium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070862656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Didecyl-2-methylimidazolium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-didecyl-2-methyl-1H-imidazolium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.113
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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